molecular formula C7H6ClFN2O B359692 2-chloro-N-(5-fluoropyridin-2-yl)acetamide CAS No. 480452-41-3

2-chloro-N-(5-fluoropyridin-2-yl)acetamide

Cat. No. B359692
M. Wt: 188.59g/mol
InChI Key: ZFBVEEYPFPJUCY-UHFFFAOYSA-N
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Patent
US09303023B2

Procedure details

To a solution of 2-amino-5-fluoropyridine (300 mg, 2.60 mmol) in DCM (4.0 mL), DIPEA (1.36 mL, 7.79 mmol) was added, followed by chloracetylchloride (0.23 mL, 2.86 mmol). The resulting dark brown reaction mixture was stirred at rt for 2 h, then quenched with water and diluted with DCM. The org. layer was separated and the aq. layer extracted with DCM (1×). The combined org. layers were washed with brine, dried (MgSO4), filtered and the solvent removed under reduced pressure to obtain 2-chloro-N-(5-fluoropyridin-2-yl)acetamide as a brown oil which was used in the next step without further purification. LC-MS conditions A: tR=0.60 min, [M+H]+=189.31.
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
1.36 mL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0.23 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([F:8])=[CH:4][N:3]=1.CCN(C(C)C)C(C)C.[Cl:18][CH2:19][C:20](Cl)=[O:21]>C(Cl)Cl>[Cl:18][CH2:19][C:20]([NH:1][C:2]1[CH:7]=[CH:6][C:5]([F:8])=[CH:4][N:3]=1)=[O:21]

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
NC1=NC=C(C=C1)F
Name
Quantity
1.36 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
4 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0.23 mL
Type
reactant
Smiles
ClCC(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting dark brown reaction mixture was stirred at rt for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with water
ADDITION
Type
ADDITION
Details
diluted with DCM
CUSTOM
Type
CUSTOM
Details
layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aq. layer extracted with DCM (1×)
WASH
Type
WASH
Details
layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClCC(=O)NC1=NC=C(C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.